molecular formula C21H22N4O2S B2527848 3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one CAS No. 2176202-27-8

3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2527848
CAS No.: 2176202-27-8
M. Wt: 394.49
InChI Key: DDXBLXJPYOYIII-UHFFFAOYSA-N
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Description

3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed efficient one-pot synthesis methods for compounds related to the specified chemical, emphasizing the significance of such compounds in facilitating the exploration of new chemical spaces. For instance, a study described a novel and efficient one-pot synthesis of 2-aminopyrimidinones, highlighting the importance of self-assembly and hydrogen bonding in these compounds (Bararjanian et al., 2010). This research provides insights into the chemical properties and potential applications of similar compounds in material science and drug design.

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor activities of compounds structurally related to "3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one." For example, new pyridine derivatives have been synthesized and shown to possess significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Patel & Agravat, 2007). Another study focused on the design, synthesis, and pharmacological evaluation of substituted tetrahydropyrimidine-5-carbonitriles for anticancer and anti-inflammatory activities, indicating the therapeutic potential of such compounds (Ghule, Deshmukh, & Chaudhari, 2013).

Crystal Structure Analysis

Crystal structure analysis of compounds with similar structures has been conducted to understand their molecular conformations and potential for forming stable crystal packings. This is crucial for the development of pharmaceuticals where the stability and bioavailability of the drug depend on its crystal form. An example is the detailed analysis of the crystal structure of risperidone chloride hydrate, providing insights into the conformation of the piperidine ring and its interactions within the crystal lattice (Wang & Pan, 2006).

Properties

IUPAC Name

3-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-cyclopropylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-20-10-18(15-1-2-15)22-12-25(20)11-14-5-7-24(8-6-14)21(27)16-3-4-17-19(9-16)28-13-23-17/h3-4,9-10,12-15H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXBLXJPYOYIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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